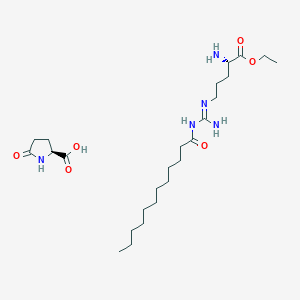

Pyrrolidone carboxylic acid ethyl cocoyl arginate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

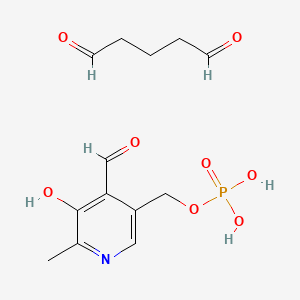

dl-Prolin, 5-oxo-, Verbindung mit N2-Cocoacyl-L-Arginin-Ethylester: ist eine Verbindung mit der chemischen Formel C25H47N5O6 und einem Molekulargewicht von 513.67058 . Diese Verbindung ist eine Kombination aus dl-Prolin, 5-oxo-, und N2-Cocoacyl-L-Arginin-Ethylester. Sie ist bekannt für ihre einzigartigen Eigenschaften und Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie, Medizin und Industrie.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von dl-Prolin, 5-oxo-, Verbindung mit N2-Cocoacyl-L-Arginin-Ethylester beinhaltet die Reaktion von dl-Prolin, 5-oxo-, mit N2-Cocoacyl-L-Arginin-Ethylester. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Reaktion zu erleichtern. Der Prozess kann mehrere Schritte umfassen, einschließlich des Schutzes und der Entschützung funktioneller Gruppen, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann die Verwendung fortschrittlicher Techniken wie Chromatographie und Kristallisation zur Reinigung des Endprodukts umfassen .

Chemische Reaktionsanalyse

Arten von Reaktionen: dl-Prolin, 5-oxo-, Verbindung mit N2-Cocoacyl-L-Arginin-Ethylester kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um je nach verwendetem Oxidationsmittel verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4).

Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene Oxoverbindungen ergeben, während die Reduktion verschiedene reduzierte Formen der Verbindung erzeugen kann .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dl-Proline, 5-oxo-, compd. with N2-coco acyl-l-arginine Et ester involves the reaction of dl-Proline, 5-oxo-, with N2-coco acyl-l-arginine Et ester. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography and crystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions: dl-Proline, 5-oxo-, compd. with N2-coco acyl-l-arginine Et ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-compounds, while reduction may produce various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird dl-Prolin, 5-oxo-, Verbindung mit N2-Cocoacyl-L-Arginin-Ethylester als Baustein für die Synthese komplexerer Moleküle verwendet. Es wird auch zur Untersuchung von Reaktionsmechanismen und zur Entwicklung neuer Synthesemethoden eingesetzt .

Biologie: In der Biologie wird diese Verbindung in der Forschung zu Protein- und Enzymwechselwirkungen verwendet. Es dient als Modellverbindung, um das Verhalten ähnlicher Moleküle in biologischen Systemen zu untersuchen .

Medizin: In der Medizin wird dl-Prolin, 5-oxo-, Verbindung mit N2-Cocoacyl-L-Arginin-Ethylester auf seine potenziellen therapeutischen Anwendungen untersucht. Es kann bei der Medikamentenentwicklung eingesetzt werden und dient als Referenzverbindung in pharmakologischen Studien .

Industrie: In der Industrie wird diese Verbindung bei der Herstellung verschiedener chemischer Produkte verwendet. Es kann auch als Additiv in Formulierungen verwendet werden, um die Eigenschaften des Endprodukts zu verbessern .

Wirkmechanismus

Der Wirkmechanismus von dl-Prolin, 5-oxo-, Verbindung mit N2-Cocoacyl-L-Arginin-Ethylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Ziele und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .

Wirkmechanismus

The mechanism of action of dl-Proline, 5-oxo-, compd. with N2-coco acyl-l-arginine Et ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

dl-Prolin, 5-oxo-, Verbindung mit N2-Cocoacyl-L-Arginin: Diese Verbindung ähnelt in ihrer Struktur, fehlt jedoch die Ethylestergruppe.

N2-Cocoacyl-L-Arginin-Ethylester: Diese Verbindung ist ähnlich, enthält aber nicht die dl-Prolin, 5-oxo-Komponente.

Einzigartigkeit: dl-Prolin, 5-oxo-, Verbindung mit N2-Cocoacyl-L-Arginin-Ethylester ist aufgrund seiner Kombination aus dl-Prolin, 5-oxo-, und N2-Cocoacyl-L-Arginin-Ethylester einzigartig. Diese einzigartige Struktur verleiht spezifische Eigenschaften und Anwendungen, die in den einzelnen Komponenten oder anderen ähnlichen Verbindungen nicht zu finden sind .

Eigenschaften

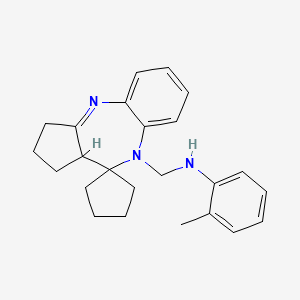

CAS-Nummer |

95370-65-3 |

|---|---|

Molekularformel |

C25H47N5O6 |

Molekulargewicht |

513.7 g/mol |

IUPAC-Name |

ethyl (2S)-2-amino-5-[[amino-(dodecanoylamino)methylidene]amino]pentanoate;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C20H40N4O3.C5H7NO3/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-20(22)23-16-13-14-17(21)19(26)27-4-2;7-4-2-1-3(6-4)5(8)9/h17H,3-16,21H2,1-2H3,(H3,22,23,24,25);3H,1-2H2,(H,6,7)(H,8,9)/t17-;3-/m00/s1 |

InChI-Schlüssel |

BQFNJQPIVQOESG-BRFVKMHBSA-N |

Isomerische SMILES |

CCCCCCCCCCCC(=O)NC(=NCCC[C@@H](C(=O)OCC)N)N.C1CC(=O)N[C@@H]1C(=O)O |

Kanonische SMILES |

CCCCCCCCCCCC(=O)NC(=NCCCC(C(=O)OCC)N)N.C1CC(=O)NC1C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-1-[(4R,6S)-6-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12721273.png)